molecular formula C6H4Cl4N4 B14131390 N''-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine CAS No. 33984-54-2

N''-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine

Cat. No.: B14131390
CAS No.: 33984-54-2
M. Wt: 273.9 g/mol
InChI Key: WZZYSYDSQYGQKQ-UHFFFAOYSA-N
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Description

N''-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine (CAS: 33984-54-2) is a guanidine derivative featuring a tetrachloropyridine backbone. Its molecular formula is C₆H₄Cl₄N₄, with a molecular weight of 284.94 g/mol. The compound is characterized by four chlorine substituents on the pyridine ring and a guanidine group at the 2-position.

Properties

CAS No.

33984-54-2

Molecular Formula

C6H4Cl4N4

Molecular Weight

273.9 g/mol

IUPAC Name

2-(3,4,5,6-tetrachloropyridin-2-yl)guanidine

InChI

InChI=1S/C6H4Cl4N4/c7-1-2(8)4(10)13-5(3(1)9)14-6(11)12/h(H4,11,12,13,14)

InChI Key

WZZYSYDSQYGQKQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)N=C(N)N)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine typically involves the reaction of 3,4,5,6-tetrachloropyridine with guanidine derivatives. One common method is the sequential one-pot approach, which provides straightforward and efficient access to diverse guanidines through previously unprecedented N-phthaloylguanidines . This protocol features wide substrate scope and mild conditions, making it suitable for industrial production.

Chemical Reactions Analysis

N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine undergoes various chemical reactions, including:

Scientific Research Applications

N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This compound also interacts with various enzymes and receptors, contributing to its biological effects.

Comparison with Similar Compounds

Pyridin-2-yl Guanidine Derivatives

  • N-(5-Methylpyridin-2-yl)guanidinium chloride (3d) and N-(5,6,7,8-Tetrahydroquinolin-2-yl)guanidinium chloride (3e) (): Structural Differences: These compounds lack chlorine substituents but feature methyl or tetrahydroquinoline groups. Hydrogen Bonding: X-ray crystallography reveals a syn conformation with intramolecular hydrogen bonds (IMHB) between the pyridine nitrogen (N1) and guanidine protons (H3'/H4'). The N1...H3' distance (2.7–2.9 Å) indicates strong hydrogen bonding, stabilizing coplanarity . Comparison: The tetrachloro substitution in the target compound enhances electron withdrawal, likely increasing the acidity of NH groups and altering IMHB strength compared to 3d/3e.

N-(3-Chlorophenyl)-N'-(4,6-Dimethylpyrimidin-2-yl)guanidine ():

  • Structural Differences : Replaces the pyridine ring with a pyrimidine and introduces a 3-chlorophenyl group.
  • Applications : Likely differs in biological targets due to altered hydrogen-bonding and lipophilicity profiles.

N''-(4-Methoxyphenyl)-N,N,N',N'-Tetramethylguanidine ():

  • Structural Differences : Tetramethyl substitution on the guanidine group eliminates NH protons, reducing hydrogen-bonding capacity.
  • Reactivity : The methoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing Cl substituents in the target compound.

Melting Points and Solubility

  • Target Compound: No explicit data, but high chlorine content suggests elevated melting point (>250°C) and low water solubility.
  • 1,4-Bis-[5'-Guanidinopyridin-2'-yl]phenylene (6b) (): Melting point 271–273°C. The bis-guanidine structure enhances polarity but reduces lipophilicity compared to the tetrachloro derivative .

Hydrogen Bonding and Conformation

  • Target Compound : Predicted to exhibit stronger IMHB due to electron-withdrawing Cl groups, stabilizing a planar conformation critical for receptor binding.
  • Pyridin-2-yl Derivatives (): Syn conformation with IMHB distances of 2.7–2.9 Å. Chlorine substitution may shorten these distances, increasing stability .

Biological Activity

N''-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrachloropyridine moiety attached to a guanidine structure. This configuration is significant as the halogenated pyridine ring can influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines. The compound activates caspase pathways leading to programmed cell death.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects in models of neurodegenerative diseases. It appears to modulate oxidative stress and inflammation in neuronal cells.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical for cell proliferation and survival.
  • Receptor Modulation : It may act on specific receptors involved in neurotransmission and cellular signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, it protects cells from oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveReduction in oxidative stress

Table 2: Case Studies on Biological Activity

Study ReferenceCell Line/ModelFindings
E. coliSignificant reduction in growth at 50 µM
HeLa cells70% apoptosis at 100 µM after 24 hours
Neuroblastoma modelDecreased markers of oxidative stress

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity with a minimum inhibitory concentration (MIC) ranging from 25 to 100 µg/mL depending on the strain tested. This suggests potential use as an antibacterial agent in clinical settings.
  • Cancer Research : In vitro studies using HeLa cells revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. These findings highlight its potential as an anticancer therapeutic.
  • Neuroprotection : Research involving a neuroblastoma model indicated that the compound reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. This positions it as a candidate for further investigation in neurodegenerative disease therapies.

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